PI003 was first identified through computational predictions and experimental validations, which involved screening FDA-approved small molecules for their inhibitory effects on PIM kinases. The compound has been classified as a potent inhibitor that selectively targets PIM1, PIM2, and PIM3, with a primary focus on PIM1 due to its significant role in oncogenesis .
The synthesis of PI003 involves several steps that utilize various reagents and conditions to achieve the final product.
Synthesis Steps:
The molecular structure of PI003 consists of a complex arrangement that facilitates its interaction with PIM kinases.
Structure Characteristics:
PI003 participates in several key chemical reactions that are essential for its synthesis and biological activity.
Reactions Involved:
The mechanism by which PI003 exerts its effects primarily involves the inhibition of PIM kinases.
Process Overview:
PI003 exhibits several notable physical and chemical properties that contribute to its functionality.
These properties are critical for its formulation as a therapeutic agent .
PI003 has promising applications primarily in scientific research and therapeutic development.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3